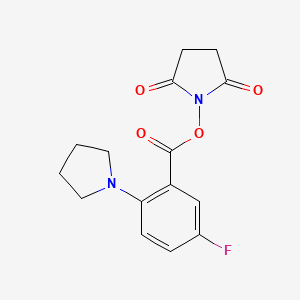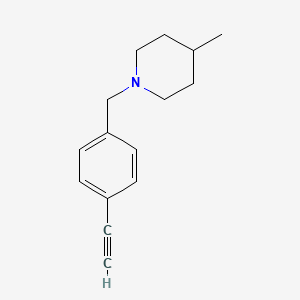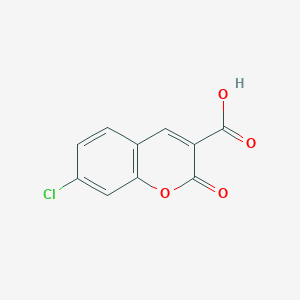
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Übersicht
Beschreibung
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClO4 and its molecular weight is 224.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
- Synthesis Methods and Molecular Structure: The synthesis and reactions of chromene derivatives, including those similar to 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have been explored. For example, the synthesis and properties of related compounds have been investigated, with specific details on molecular structure determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
Fluorescence Properties
- Fluorescence in Ethanol Solution and Solid State: Derivatives of chromene, similar to 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, exhibit excellent fluorescence properties in both ethanol solutions and solid states. This is due to the larger conjugated system and various hydrogen bonds in their skeletons (Shi et al., 2017).
Antibacterial Activity
- Bacteriostatic and Bactericidal Properties: Compounds synthesized from chromene derivatives, akin to 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have been evaluated for their antibacterial properties. Studies have shown bacteriostatic and bactericidal activities against strains like Staphylococcus aureus, E.coli, and Bacillus cereus (Behrami & Vaso, 2017); (Behrami et al., 2015).
Antifungal Properties
- Potential Antifungal Agents: New oxadiazole derivatives containing 2H-chromen-2-one moiety, which includes structures similar to 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have been synthesized and shown promising results as antifungal agents (Mahesh et al., 2022).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents: Derivatives of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. They have shown effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Bairagi et al., 2009).
Photochemistry and Material Design
- Water-Soluble Photoactive Cellulose Derivatives: Research has been conducted on creating photoactive derivatives of cellulose using chromene moieties. These novel polysaccharide esters are water-soluble and can be used in the design of smart materials due to their photochemical properties (Wondraczek et al., 2012).
Corrosion Inhibition
- Anticorrosive Properties in Mild Steel: Some derivatives of chromene, including structures related to 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have demonstrated efficiency in inhibiting hydrochloric acid corrosion of mild steel, suggesting their potential application in corrosion protection (Shcherbakov et al., 2014).
Drug Development
- Potential Drug Targets for Chronic Diseases: Chromen-4-one derivatives, including those based on 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have been developed as potential drug targets for various chronic diseases, highlighting their relevance in therapeutic applications (Schoeder et al., 2019).
Eigenschaften
IUPAC Name |
7-chloro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWKNGBPIMPABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((Benzyloxy)methyl)imidazo[1,5-a]pyridine](/img/structure/B8232982.png)
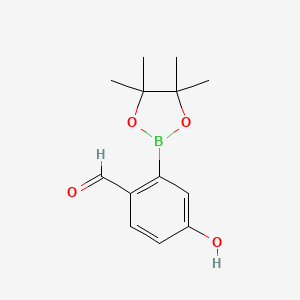
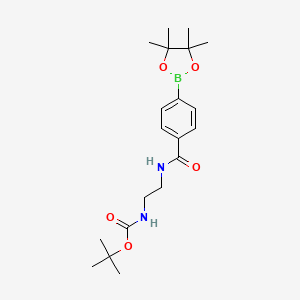
![5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8232994.png)
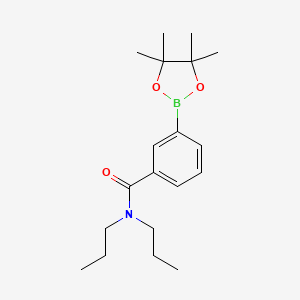

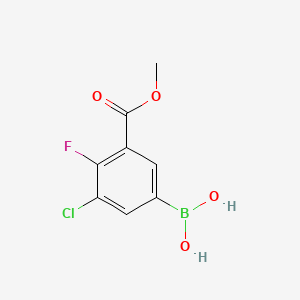

![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B8233043.png)

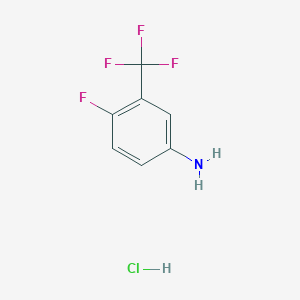
![2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8233056.png)
